molecular formula C23H27NO9 B589856 Morphine-D3-3-beta-D-glucuronide solution CAS No. 136765-44-1

Morphine-D3-3-beta-D-glucuronide solution

Cat. No. B589856
CAS RN: 136765-44-1
M. Wt: 464.485
InChI Key: WAEXKFONHRHFBZ-RHFLYEDMSA-N
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Description

Morphine-D3-3-beta-D-glucuronide is a metabolite of morphine . Morphine metabolism leads to the production of two predominant metabolites, morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) . This metabolism involves uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of morphine .


Synthesis Analysis

The synthesis of Morphine-D3-3-beta-D-glucuronide involves the metabolism of morphine by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of morphine .


Chemical Reactions Analysis

Morphine-D3-3-beta-D-glucuronide is produced through the metabolism of morphine, specifically through the action of uridine 5’-diphospho-glucuronosyltransferases (UGTs) which add a glucuronide moiety to the C3 or C6 position of morphine .

Scientific Research Applications

Pharmacokinetics and Metabolism

Morphine is extensively metabolized in the body to form various glucuronides, including morphine-3-glucuronide (M-3-G) and morphine-6-glucuronide (M-6-G), with M-6-G being a potent metabolite contributing significantly to morphine's analgesic effects. This biotransformation is facilitated by glucuronidation, a process involving glucuronosyltransferase enzymes. The potency and analgesic efficacy of M-6-G have been a subject of interest, highlighting the importance of understanding the metabolic pathways of morphine for optimizing its therapeutic use (Oguri, 2000).

Role in Pain Management

Morphine and its glucuronides, particularly M-6-G, play a crucial role in pain management. M-6-G is recognized for its strong µ-receptor agonist activity, contributing majorly to the analgesic effect observed after morphine administration. Studies have shown that M-6-G might be responsible for a significant portion of the analgesic effect, highlighting the need to consider its activity in clinical settings, especially in patients with renal insufficiency where its accumulation could affect morphine dosing and efficacy (Klimas & Mikus, 2014).

Development of Analgesics

Research into morphine glucuronides has paved the way for the development of novel analgesics with potentially safer profiles and improved pharmacokinetic properties. For instance, the exploration of M-6-G and its analogs aims to create pain medications that retain optimal analgesic effects while reducing adverse side effects associated with traditional opioids. This approach involves dynamic medicinal chemistry and an understanding of drug metabolism to enhance the bioavailability and effectiveness of these compounds (Cashman & Macdougall, 2005).

Safety and Hazards

Morphine-D3-3-beta-D-glucuronide (M3G) provokes a state of strong excitation in rodents, characterized by thermal hyperalgesia and tactile allodynia . Its coadministration with morphine or M6G also reduces the resulting analgesia . These effects could potentially pose safety and hazard concerns.

Future Directions

The effects of Morphine-D3-3-beta-D-glucuronide (M3G) are much more debated in humans and the identity of the receptor(s) on which M3G acts remains unclear . Future research could focus on elucidating these mechanisms and further understanding the biological activity of M3G.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO9.H2O/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30;/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30);1H2/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXDFTDTRJWDOR-TYFKZZAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154824893

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